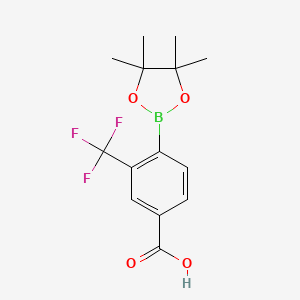

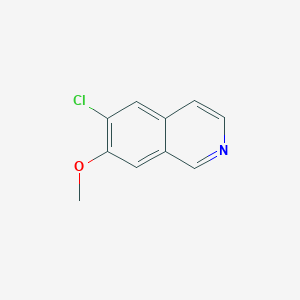

Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzoic acids are important organic molecules because they have found widespread applications in many fields . They can be converted into phenols via simple organic reagents at room temperature . This approach is compatible with various functional groups and heterocycles and can be easily scaled up .

Synthesis Analysis

The synthesis of phenols from benzoic acids is reported to be efficient and practical . This transformation has been leveraged as strategic steps to prepare bioactive molecules and unsymmetrical hexaarylbenzenes .Molecular Structure Analysis

The molecular structure of related compounds like 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has been characterized .Chemical Reactions Analysis

The key migration step in the conversion of benzoic acids to phenols involves a free carbocation instead of a radical intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been characterized .Wissenschaftliche Forschungsanwendungen

Synthesis and Crystallographic Studies

- Compound Synthesis and Conformational Analysis : Benzoic acid derivatives like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have been synthesized and analyzed for their molecular structures using techniques such as FTIR, NMR spectroscopy, and mass spectrometry. These compounds were further evaluated using X-ray diffraction and density functional theory (DFT) to ascertain their molecular structures and physicochemical properties (Huang et al., 2021).

Fluorescent Prochelator Development

- Fluorescent Prochelators for Metal Ion Detection : The development of boronic ester-based fluorescent prochelators like FloB, which respond to hydrogen peroxide and various metal ions by decreasing fluorescence, is a notable application. These prochelators reveal a fluorescein-tagged metal chelator upon oxidation by hydrogen peroxide, making them useful in detecting metal ions in cellular environments (Hyman & Franz, 2012).

Medicinal Chemistry and Cytoprotection

- Enhancing Prochelators for Oxidative Stress Protection : Benzoic acid derivatives have been modified to improve their hydrolytic stability and efficiency in releasing chelators that sequester iron and protect cells against oxidative damage. For example, derivatives like (E)-N'-(5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)isonicotinohydrazide have shown improved stability and increased release of active chelators (Wang & Franz, 2018).

Directed Lithiation for Organic Synthesis

- Ortho-Lithiated Benzoic Acids in Synthesis : The directed lithiation of benzoic acids, including those with ortho-lithiated species, has been studied for its applications in organic synthesis. This method provides routes to benzoic acids with various functionalities, expanding the scope of organic synthesis techniques (Bennetau et al., 1995).

Structure-Metabolism Relationships

- Metabolism and Physicochemical Properties : Studies on substituted benzoic acids have explored their metabolic fates and the impact of physicochemical properties on these processes. This research provides insights into benzoate metabolism and the features of drug-metabolizing enzyme active sites (Ghauri et al., 1992).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)10-6-5-8(11(19)20)7-9(10)14(16,17)18/h5-7H,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGQLUHYWFNBAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BF3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B2472770.png)

![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B2472772.png)

![2-((4-Bromobenzyl)amino)-2-oxoethyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2472774.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acrylamide](/img/structure/B2472775.png)

![N-(2,4-difluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2472777.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2472783.png)

![(5-{3-[(dimethylamino)methyl]furan-2-yl}-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride](/img/structure/B2472785.png)

![5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/no-structure.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(m-tolyl)acetamide](/img/structure/B2472790.png)

![1-(4-Ethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2472792.png)